molecular formula C15H22N4O4S B15242249 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine

Cat. No.: B15242249
M. Wt: 354.4 g/mol
InChI Key: VSYVZWDVPMUYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine is a complex organic compound that features both pyrrolidine and piperidine rings. These rings are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s structure includes a nitrobenzenesulfonyl group, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolidine ring, followed by the introduction of the piperidine ring. The nitrobenzenesulfonyl group is then added through a sulfonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Purification methods, such as crystallization and chromatography, are employed to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into binding sites, potentially modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine is unique due to the presence of both pyrrolidine and piperidine rings, along with the nitrobenzenesulfonyl group. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other compounds .

Properties

Molecular Formula

C15H22N4O4S

Molecular Weight

354.4 g/mol

IUPAC Name

1-[1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]piperidin-4-amine

InChI

InChI=1S/C15H22N4O4S/c16-12-5-8-17(9-6-12)14-7-10-18(11-14)24(22,23)15-3-1-13(2-4-15)19(20)21/h1-4,12,14H,5-11,16H2

InChI Key

VSYVZWDVPMUYPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.